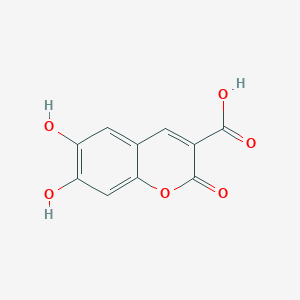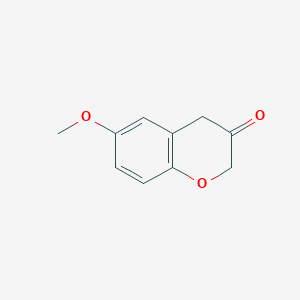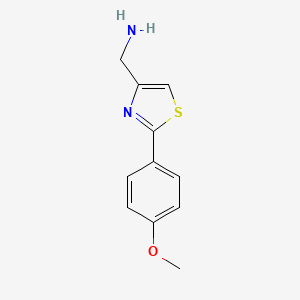
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine” is a chemical compound with the molecular formula C11H12N2OS . It has a molecular weight of 220.29 g/mol . The compound is also known by several other names, including “857997-91-2”, “C-[2-(4-METHOXY-PHENYL)-THIAZOL-4-YL]-METHYLAMINE”, and "[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]METHANAMINE" .
Molecular Structure Analysis
The compound has a complex structure that includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms . The InChI string for the compound is "InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6,12H2,1H3" , and the canonical SMILES string is "COC1=CC=C(C=C1)C2=NC(=CS2)CN" .
Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3-AA value of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 220.06703418 g/mol . The compound also has a topological polar surface area of 76.4 Ų, a heavy atom count of 15, and a complexity of 195 .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The thiazole moiety, present in (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine , is known for its antimicrobial properties . This compound can be utilized in the development of new antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens. Its efficacy could be explored through in vitro assays against various microbial strains to determine its spectrum of activity.
Analgesic and Anti-inflammatory Uses
Thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities . This compound could be synthesized and tested in animal models to evaluate its potential as a pain reliever and an anti-inflammatory agent, which could lead to the development of new medications with fewer side effects compared to current treatments.
Antitumor and Cytotoxic Drug Development
The structure of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine suggests potential antitumor and cytotoxic activities . Research could focus on synthesizing analogs and testing them against various cancer cell lines to assess their efficacy and safety profile, contributing to cancer therapy research.
Neuroprotective Agent Research
Given the role of thiazole derivatives in neurotransmitter synthesis, there’s a possibility that this compound could serve as a neuroprotective agent . Studies could investigate its effects on neurodegenerative diseases, such as Alzheimer’s or Parkinson’s, by examining its ability to protect neuronal cells from damage or death.
Antiviral Drug Exploration
Thiazole compounds have shown promise as antiviral agents . This particular compound could be part of a study to discover new drugs against viruses like HIV or influenza, where it could inhibit viral replication or other mechanisms critical to viral survival.
Agricultural Herbicide Development
The herbicidal activity of thiazole derivatives has been documented . (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine could be tested for its effectiveness in controlling weed growth in agricultural settings, potentially leading to the development of a new class of herbicides.
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRNKLGCQSQHPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586185 |
Source


|
| Record name | 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine | |
CAS RN |
857997-91-2 |
Source


|
| Record name | 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Hydroxypiperidin-1-yl)-ethyl]isoindole-1,3-dione](/img/structure/B1367651.png)
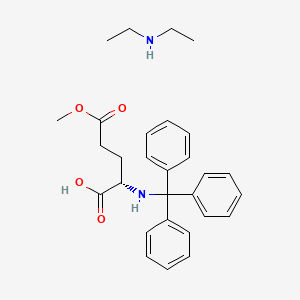
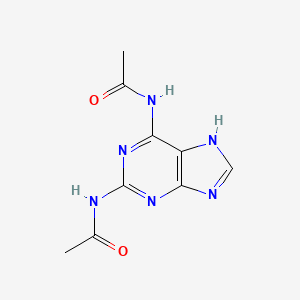
![(S)-2-(5,8-dioxo-4,7-diazaspiro[2.5]octan-6-yl)acetic acid](/img/structure/B1367661.png)



